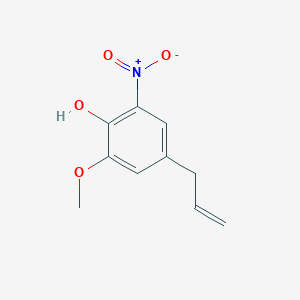![molecular formula C5H6Cl2O2 B14642691 2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro- CAS No. 53923-47-0](/img/structure/B14642691.png)
2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane is an organic compound with the molecular formula C5H6Cl2O2. It is a bicyclic ether with two chlorine atoms attached to the same carbon atom. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then undergoes a cycloaddition to form the bicyclic structure .
Reaction Conditions:
Reactants: Cyclohexene, chloroform, sodium hydroxide
Solvent: Ethanol
Temperature: 0°C to room temperature
Reaction Time: Approximately 4 hours
Yield: Around 82%
Industrial Production Methods
While specific industrial production methods for 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors for industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different bicyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic ethers, while oxidation and reduction reactions can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Dichlorobicyclo[4.1.0]heptane
- 2,5-Dioxabicyclo[4.1.0]heptane
- 7,7-Dichloronorcarane
Uniqueness
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane is unique due to its bicyclic structure with two oxygen atoms and two chlorine atoms. This combination of features gives it distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
53923-47-0 |
|---|---|
Molekularformel |
C5H6Cl2O2 |
Molekulargewicht |
169.00 g/mol |
IUPAC-Name |
7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H6Cl2O2/c6-5(7)3-4(5)9-2-1-8-3/h3-4H,1-2H2 |
InChI-Schlüssel |
ACMMYIXVAQLXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C(C2(Cl)Cl)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
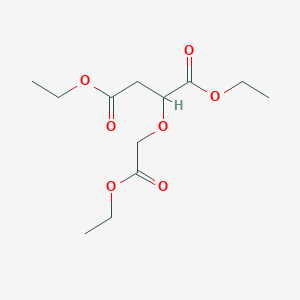
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
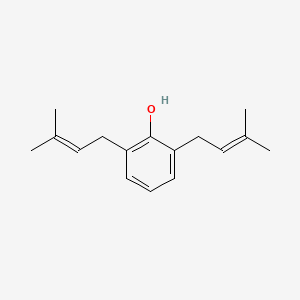
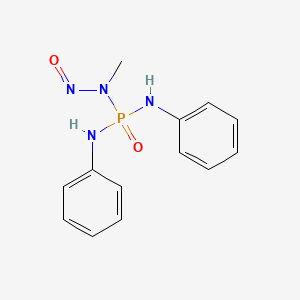
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
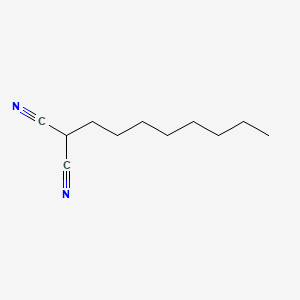
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
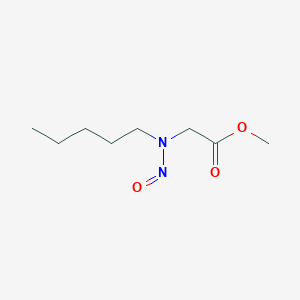
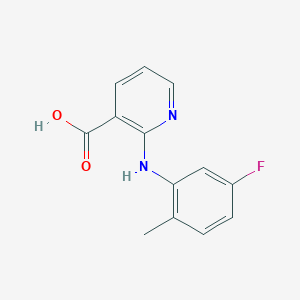
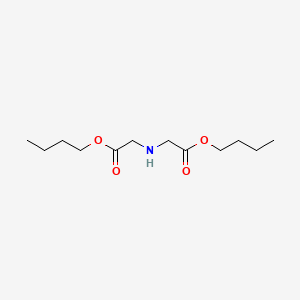
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
